REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[O:16][C:15]([Br:17])=[CH:14][CH:13]=2)[CH:7]=1)(=O)C.[OH-].[K+]>CO.O.[Cl-].[Na+]>[Br:17][C:15]1[O:16][C:12]([C:8]2[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][CH:9]=2)=[CH:13][CH:14]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)C1=CC=C(O1)Br
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of 150 mL each of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1OC(=CC1)C=1C=C(C=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |